molecular formula C22H25FN4O2 B12418984 Toceranib-d8

Toceranib-d8

Cat. No.: B12418984
M. Wt: 404.5 g/mol
InChI Key: SRSGVKWWVXWSJT-UVDCHHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms and the maintenance of high purity levels. The production process is designed to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Toceranib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Toceranib-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Applied in cancer research, particularly for treating canine mast cell tumors.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Toceranib-d8 exerts its effects by inhibiting receptor tyrosine kinases, which are involved in cellular signaling pathways that regulate cell growth and angiogenesis. The molecular targets include platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Kit. By inhibiting these receptors, this compound disrupts tumor cell proliferation and angiogenesis, leading to tumor cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Toceranib-d8 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the metabolic pathways and interactions of receptor tyrosine kinase inhibitors .

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

404.5 g/mol

IUPAC Name

5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12+/i3D2,4D2,8D2,9D2

InChI Key

SRSGVKWWVXWSJT-UVDCHHRTSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

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